molecular formula C15H21N3O4 B2686598 2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034500-91-7

2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2686598
CAS No.: 2034500-91-7
M. Wt: 307.35
InChI Key: TUFMVIDVLJYIGI-UHFFFAOYSA-N
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Description

2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a high-purity chemical compound intended for research and development purposes. This complex molecule features a pyrazine ring, a key scaffold in medicinal chemistry, linked via an ether bridge to a piperidine moiety that is further functionalized with an oxolane (tetrahydrofuran) carbonyl group . This specific structure suggests potential for investigation in various scientific fields. Researchers may explore its utility as a building block in synthetic chemistry or probe its biological activity, given that structurally related methoxypyrazine compounds are known to exhibit specific interactions with biological targets . As with many specialized piperidine derivatives, its properties warrant further study in a controlled research environment. All products are for research use only and are not intended for human or animal use. It is the responsibility of the researcher to ensure safe handling and comply with all local and international regulations regarding the use of such chemicals.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-20-13-14(17-6-5-16-13)22-12-3-2-7-18(9-12)15(19)11-4-8-21-10-11/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFMVIDVLJYIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves several synthetic routesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of 2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key methoxypyrazine derivatives and their properties are compared below:

Compound CAS Number Molecular Formula Key Features Applications References
Target Compound 2034500-91-7 C₁₅H₂₁N₃O₄ Piperidine-oxolane carbonyl substituent; complex hybrid structure Potential pharmaceutical use (e.g., receptor modulation)
2-Methoxy-3-(1-methylpropyl)pyrazine 24168-70-5 C₉H₁₄N₂O Alkyl-substituted methoxypyrazine; "green, earthy" aroma Flavor additive in food (peppers, wines); allelopathic interactions in plants
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) 24683-00-9 C₉H₁₄N₂O Isobutyl substituent; high odor activity value (ROAV >15) Key aroma compound in chili peppers and wines; contributes to "vegetative" notes
2-Methoxy-3-isopropylpyrazine (IPMP) N/A C₈H₁₂N₂O Isopropyl substituent; low odor threshold (~1 ng/L in water) Odorant in septic systems; marker for Cabernet Sauvignon wines

Key Differences

Alkyl-substituted analogues (e.g., IBMP) prioritize volatility and low odor thresholds (e.g., 2-Octanol OAV: 2.25E+04), making them critical for flavor/aroma profiles .

Thermodynamic Binding :

  • Methoxypyrazines like IBMP bind proteins via enthalpy-driven mechanisms, with desolvation of hydrophobic pockets as a key driver . The target compound’s oxolane carbonyl group may alter binding thermodynamics through hydrogen bonding or dipole interactions .

Stability :

  • Alkyl-substituted pyrazines (e.g., 2-methoxy-3-(2-methylpropyl)pyrazine) degrade during storage, with stability dependent on substituent branching . The target compound’s ester linkage (oxolane carbonyl) may confer hydrolytic instability under acidic/basic conditions, limiting its use in food but enabling controlled drug release .

Sensory Impact: IBMP and IPMP contribute "green bell pepper" and "earthy" notes at concentrations as low as 8 ng/L in wines, whereas the target compound’s sensory properties are undocumented but likely muted due to reduced volatility from its bulky substituents .

Research Findings and Data Tables

Odor Activity Values (OAVs) of Key Methoxypyrazines

Compound OAV (PGG Samples) Odor Description Detection Threshold
2-Methoxy-3-(1-methylpropyl)pyrazine 1.94E+02 Galbanum, bell pepper 0.1–1 ng/L
2-Methoxy-3-(1-methylethyl)pyrazine 1.75E+03 Pepper, herbal 0.5 ng/L
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) ROAV >15 Green, vegetative 8 ng/L

Concentration in Wines

Compound Cabernet Sauvignon (ng/L) Bordeaux Blends (ng/L)
2-Methoxy-3-(2-methylpropyl)pyrazine 19.4 (mean) 9.8 (mean)
2-Methoxy-3-(1-methylpropyl)pyrazine <2 <2

Biological Activity

2-Methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a synthetic compound with potential pharmacological applications. Its structure includes a pyrazine core, which is known for various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20N2O4\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_4

This compound features a methoxy group and a piperidine moiety, which are significant for its biological interactions.

Antitumor Activity

Pyrazine derivatives have been widely studied for their antitumor properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, studies on pyrazole derivatives have shown promising results against breast cancer cell lines, highlighting their potential in combination therapies with established chemotherapeutics like doxorubicin .

Case Study:
A study tested several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects, particularly when combined with doxorubicin. The best-performing derivatives exhibited enhanced apoptosis and cell death, suggesting that this compound could share similar mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazine derivatives has been documented in various studies. Compounds exhibiting this activity often target inflammatory pathways, including cytokine production and oxidative stress responses.

Research Findings:
A review on pyrazole derivatives indicated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may also possess similar anti-inflammatory properties.

Pharmacological Mechanisms

The mechanisms through which this compound exerts its biological effects likely involve the following pathways:

  • Inhibition of Key Enzymes: Many pyrazine derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.
  • Modulation of Cell Signaling: The compound may alter signaling pathways associated with cell proliferation and apoptosis.
  • Interaction with Receptors: It may interact with various receptors involved in pain and inflammation modulation.

Data Table: Biological Activities of Similar Pyrazine Derivatives

Compound NameActivity TypeTarget/MechanismReference
Pyrazole AAntitumorBRAF(V600E) inhibition
Pyrazole BAnti-inflammatoryCOX inhibition
Pyrazole CAntimicrobialInhibition of bacterial growth
2-Methoxy-PyrazinePotential Antitumor/Anti-inflammatoryUnknown; further studies neededN/A

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